The Core Mechanism of Action of Glyphosate in Plants: An In-depth Technical Guide
The Core Mechanism of Action of Glyphosate in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), a broad-spectrum systemic herbicide, stands as one of the most widely used agrochemicals globally. Its efficacy lies in its ability to specifically inhibit a key enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and microorganisms but absent in animals. This technical guide provides a detailed exploration of the molecular mechanism of action of glyphosate, offering insights into the biochemical pathways it disrupts, the kinetics of enzyme inhibition, and the resulting physiological consequences for the plant. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide research, crop science, and drug development.
The Shikimate Pathway: A Vital Hub in Plant Metabolism
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. Chorismate is a crucial precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2] These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites essential for plant growth, development, and defense, including lignin, flavonoids, alkaloids, and auxin.[3][4] Consequently, the uninterrupted functioning of the shikimate pathway is paramount for plant survival. Over 30% of the carbon fixed by plants can pass through this pathway, highlighting its metabolic significance.[3]
Glyphosate's Molecular Target: EPSP Synthase
The primary target of glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][3] This enzyme catalyzes the sixth step in the shikimate pathway: the reversible condensation of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403) (Pi).[1][5]
Mechanism of EPSPS Catalysis
The reaction catalyzed by EPSPS proceeds through a tetrahedral intermediate.[6] The binding of the substrates to the enzyme is believed to follow a specific order, with S3P binding first, followed by PEP.[1]
Inhibition of EPSPS by Glyphosate
Glyphosate acts as a potent and specific inhibitor of EPSPS. The mechanism of inhibition is complex and has been extensively studied. Glyphosate is a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[1] This kinetic pattern indicates that glyphosate binds to the EPSPS-S3P complex, forming a stable ternary complex (EPSPS-S3P-glyphosate) that prevents the binding of PEP and the subsequent catalytic reaction.[1][7] Glyphosate itself has a low affinity for the free enzyme.[8] It is believed that glyphosate mimics the structure of a tetrahedral intermediate of the reaction, thereby binding tightly to the active site.[9]
Quantitative Data on Glyphosate-EPSPS Interaction
The potency of glyphosate as an inhibitor of EPSPS has been quantified through various kinetic studies. The Michaelis-Menten constant (Km) for the substrates and the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for glyphosate are key parameters in understanding this interaction.
| Parameter | Organism/Enzyme | Value | Reference |
| Km (PEP) | Neurospora crassa | 1.1 µM | [1] |
| Escherichia coli | - | - | |
| Wild-type E. coli | - | [10] | |
| T97I/P101S mutant E. coli | 0.1 mM | [10] | |
| Ki (Glyphosate) | Neurospora crassa | 1.1 µM | [1] |
| Wild-type E. coli | 0.3 µM | [10] | |
| T97I mutant E. coli | 90 µM | [10] | |
| P101S mutant E. coli | 3 µM | [10] | |
| T97I/P101S mutant E. coli | 2.4 mM | [10] | |
| IC50 (Glyphosate) | Amaranthus palmeri (54 relative EPSPS copies) | 22 µM | [11] |
| Amaranthus palmeri (39 relative EPSPS copies) | 15 µM | [11] | |
| Amaranthus palmeri (8 relative EPSPS copies) | 36 µM | [11] | |
| Amaranthus palmeri (1 relative EPSPS copy) | 66 µM | [11] |
Physiological Consequences of EPSPS Inhibition
The inhibition of EPSPS by glyphosate triggers a cascade of physiological and biochemical events that ultimately lead to plant death.
Accumulation of Shikimate
A primary and direct consequence of EPSPS inhibition is the massive accumulation of shikimate and its phosphorylated derivative, shikimate-3-phosphate, upstream of the enzymatic block.[3] In some glyphosate-treated plants, shikimate can accumulate to levels constituting up to 16% of the plant's dry weight.[8] This accumulation serves as a reliable biomarker for glyphosate activity in susceptible plants.
| Plant Species | Treatment | Shikimate Accumulation | Reference |
| Horseweed (Conyza canadensis) - Susceptible | 0.84 kg ae/ha glyphosate | >1000 µg/g | [2] |
| Horseweed (Conyza canadensis) - Resistant | 0.84 kg ae/ha glyphosate | >1000 µg/g | [2] |
| Non-GR Cotton | >5 mM glyphosate | Significant accumulation | [12] |
| GR Cotton | 80 mM glyphosate | 57 times less than non-GR | [12] |
Depletion of Aromatic Amino Acids and Downstream Products
The blockage of the shikimate pathway leads to a severe deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan. This, in turn, halts protein synthesis and the production of numerous essential secondary metabolites, leading to a cessation of growth.[2][13]
Deregulation of the Shikimate Pathway
The shikimate pathway is subject to feedback regulation. A product of the pathway, arogenate, typically inhibits the first enzyme of the pathway, DAHP synthase. By blocking the pathway and reducing the levels of downstream products, glyphosate causes a deregulation of this feedback mechanism, leading to an uncontrolled flow of carbon into the now-obstructed pathway.[8] This futile cycling of carbon further depletes the plant's energy reserves.
Uptake, Translocation, and Metabolism of Glyphosate
For glyphosate to be effective, it must be absorbed by the plant and translocated to its sites of action in the meristematic tissues. Glyphosate is primarily absorbed through the foliage and is then transported throughout the plant via the phloem.[1][8] The efficiency of uptake and translocation can vary between plant species and is a factor in determining their susceptibility. Some plants exhibit resistance to glyphosate through reduced translocation of the herbicide to target tissues. Very little glyphosate is metabolized within most plants.[12]
Experimental Protocols
Assay for EPSP Synthase Activity (Malachite Green Assay)
This colorimetric assay measures the activity of EPSPS by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
EPSPS enzyme extract
-
Shikimate-3-phosphate (S3P) solution
-
Phosphoenolpyruvate (PEP) solution
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, S3P, and PEP in a microplate well.
-
Initiate the reaction by adding the EPSPS enzyme extract.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Allow color to develop for a specified period (e.g., 15-20 minutes).
-
Measure the absorbance at approximately 620-660 nm using a microplate reader.
-
Determine the concentration of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
Quantification of Shikimate Accumulation by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify shikimic acid from plant tissue extracts.
Materials:
-
Plant tissue (treated and untreated)
-
Extraction solvent (e.g., 1 M HCl)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA)
-
Mobile phase (e.g., acidic aqueous solution)
-
Shikimic acid standard
Procedure:
-
Harvest and freeze-dry plant tissue.
-
Grind the tissue to a fine powder.
-
Extract shikimic acid from a known weight of tissue using the extraction solvent.
-
Centrifuge the extract to pellet debris and filter the supernatant.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Separate the components of the extract using a defined mobile phase gradient.
-
Detect shikimic acid based on its retention time and UV absorbance spectrum.
-
Quantify the amount of shikimic acid by comparing the peak area to a standard curve prepared with known concentrations of shikimic acid.
Glyphosate Uptake and Translocation Study using 14C-Glyphosate
Principle: Radiolabeled glyphosate (14C-glyphosate) is applied to a specific leaf, and its movement and distribution within the plant are tracked over time.
Materials:
-
14C-glyphosate
-
Microsyringe
-
Plant specimens
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Plant tissue oxidizer (optional)
Procedure:
-
Apply a known amount of 14C-glyphosate solution to a specific leaf of the plant.
-
At various time points after application, harvest the plants.
-
Wash the treated leaf to remove any unabsorbed glyphosate.
-
Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Determine the amount of radioactivity in each plant section using a liquid scintillation counter (either directly or after combustion in a tissue oxidizer).
-
Calculate the percentage of absorbed and translocated glyphosate in each plant part.
Conclusion
The mechanism of action of glyphosate is a well-defined and highly specific process centered on the inhibition of the EPSPS enzyme in the shikimate pathway. This targeted inhibition leads to a cascade of metabolic disruptions, including the accumulation of shikimate and the depletion of essential aromatic amino acids, ultimately resulting in plant death. The detailed understanding of this mechanism has been instrumental in the development of glyphosate-resistant crops and continues to be a cornerstone of modern weed science. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research into glyphosate's mode of action, the evolution of resistance, and the development of novel herbicidal compounds.
References
- 1. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikimate accumulates in both glyphosate-sensitive and glyphosate-resistant horseweed (Conyza canadensis L. Cronq.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ovid.com [ovid.com]
- 7. alanplewis.com [alanplewis.com]
- 8. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tolerance and accumulation of shikimic acid in response to glyphosate applications in glyphosate-resistant and nonglyphosate-resistant cotton (Gossypium hirsutum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hh-ra.org [hh-ra.org]
